molecular formula C9H7NO B6160651 1-(5-ethynylpyridin-2-yl)ethan-1-one CAS No. 1256786-45-4

1-(5-ethynylpyridin-2-yl)ethan-1-one

Cat. No.: B6160651
CAS No.: 1256786-45-4
M. Wt: 145.2
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Description

1-(5-ethynylpyridin-2-yl)ethan-1-one is a pyridine derivative featuring an ethynyl (-C≡CH) substituent at the 5-position and an acetyl (-COCH₃) group at the 2-position of the pyridine ring. The ethynyl group enhances reactivity in click chemistry or metal-catalyzed cross-coupling reactions, while the acetyl group contributes to its electronic profile and solubility.

Properties

CAS No.

1256786-45-4

Molecular Formula

C9H7NO

Molecular Weight

145.2

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5-ethynylpyridin-2-yl)ethan-1-one typically involves the following steps:

Chemical Reactions Analysis

1-(5-Ethynylpyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The ethynyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted pyridine derivatives.

    Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like triethylamine, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Scientific Research Applications

1-(5-Ethynylpyridin-2-yl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-ethynylpyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyridine-Based Ethanones
  • 1-(Pyridin-3-yl)ethan-1-one () : Differs in the position of the acetyl group (3-position vs. 2-position). The 3-substituted pyridine exhibits lower steric hindrance, facilitating hydrazide formation with higher yields (65–85%) under thermal/grinding conditions .
  • 1-(5-Phenylpyridin-2-yl)ethan-1-one () : Replaces the ethynyl group with a phenyl ring. The phenyl substituent increases hydrophobicity and may reduce reactivity in alkyne-specific reactions compared to the ethynyl analogue .
Heterocyclic Ethanones
  • 1-(1H-Benzo[d]imidazol-2-yl)ethan-1-one (): Substitutes pyridine with a benzoimidazole ring.
  • 1-(Benzofuran-2-yl)ethan-1-one (): A benzofuran-linked ethanone. The oxygen atom in the furan ring enhances electron density, contrasting with pyridine’s electron-withdrawing nitrogen, which may influence redox behavior .

Physicochemical Properties

Compound Melting Point (°C) Key Substituents Solubility Trends
1-(5-ethynylpyridin-2-yl)ethan-1-one Not reported Ethynyl, acetyl Moderate in polar solvents
1-(4-Chlorophenyl)ethan-1-one (6f) 137.3–138.5 Chlorophenyl, sulfanyl Low (hydrophobic)
1-(Benzofuran-2-yl)ethan-1-one Not reported Benzofuran, acetyl High in organic solvents

Spectroscopic Characterization

  • IR Spectroscopy : Acetyl groups in all analogues show C=O stretches near 1680–1720 cm⁻¹. Ethynyl groups exhibit characteristic C≡C stretches at ~2100 cm⁻¹, absent in phenyl or chloro derivatives .
  • NMR : Pyridine protons in this compound resonate downfield (δ 8.5–9.0 ppm) due to electron-withdrawing effects, whereas benzofuran derivatives () show upfield shifts for aromatic protons .

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